N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide
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Overview
Description
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This particular compound features a heptafluorobutanamide moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate heptafluorobutanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Common solvents used include dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with distinct chemical properties.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
3,5-Dimethyl-1H-pyrazole derivatives: Commonly used in medicinal chemistry.
Uniqueness
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide stands out due to its heptafluorobutanamide moiety, which imparts unique chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C11H12F7N3O |
---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C11H12F7N3O/c1-5(7-4-21(3)20-6(7)2)19-8(22)9(12,13)10(14,15)11(16,17)18/h4-5H,1-3H3,(H,19,22) |
InChI Key |
PLMHNBMAVHENGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
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